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molecular formula C15H18FNO3 B2415790 Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate CAS No. 310454-55-8

Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate

Cat. No. B2415790
M. Wt: 279.311
InChI Key: SRKXFJVRNPZOHM-UHFFFAOYSA-N
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Patent
US06664271B1

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with ethyl nipecotate (230.9 mg; 1.47 mmol) and commercially available 4-fluorobenzoyl chloride (173 μl; 1.47 mmol). The crude product was distilled at 220° C./0.1 torr, giving ethyl 1-(4-fluorobenzoyl)-3-piperidinecarboxylate (283.4 mg) as a light yellow oil. MS m/z (positive ion) 581 (dimer+Na+; 50), 302 (M+Na+; 100), 280 (MH+; 95), 234 (45), 229 (25), 158 (50), 122.5 (60).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230.9 mg
Type
reactant
Reaction Step Two
Quantity
173 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1CCCC(C(OCC)=O)C1.[F:31]C1C=CC(C(Cl)=O)=CC=1>>[F:31][C:5]1[CH:4]=[CH:3][C:2]([C:1]([N:9]2[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]2)=[O:8])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
230.9 mg
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Step Three
Name
Quantity
173 μL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 220° C./0.1 torr

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)N2CC(CCC2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 283.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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